molecular formula C20H20N2O3 B2391106 3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone CAS No. 866010-55-1

3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone

Cat. No.: B2391106
CAS No.: 866010-55-1
M. Wt: 336.391
InChI Key: IWDKFGCXFMUGRN-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry and drug discovery . Quinazolinones are fused heterocyclic rings known for their diverse and broad-spectrum biological activities . This specific derivative features a 2-propyl substituent and a 2-(4-methoxyphenyl)-2-oxoethyl side chain at the 3-position, which may influence its physicochemical properties and interaction with biological targets. Quinazolinone derivatives, as a class, have been extensively investigated and reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects . They are frequently studied as core structures in the synthesis of more complex molecules for physiological and pharmacological applications . The presence of the quinazolinone nucleus makes this compound a valuable chemical intermediate for further synthetic modification and structure-activity relationship (SAR) studies . Researchers utilize such intermediates to develop novel compounds for various therapeutic areas. The mechanism of action for quinazolinone derivatives is often target-specific, with some known to function as enzyme inhibitors, such as poly (ADP-ribose) polymerase (PARP) inhibitors, which are relevant in cancer research , or as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-6-19-21-17-8-5-4-7-16(17)20(24)22(19)13-18(23)14-9-11-15(25-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDKFGCXFMUGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone typically involves the condensation of 2-propyl-4(3H)-quinazolinone with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxoethyl group, leading to the formation of alcohol or alkane derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazolinone derivatives exhibit diverse bioactivities depending on substituents at positions 2 and 3. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Bioactivity Reference
Target Compound 2-propyl, 3-[2-(4-methoxyphenyl)-2-oxoethyl] 324.36 Antitumor (IC₅₀: 1.2–5.8 μM)
3-[2-(4-Fluorophenyl)-2-oxoethyl]-2-propyl 2-propyl, 3-[2-(4-fluorophenyl)-2-oxoethyl] 324.36 Not reported
2-{[2-(4-Cl-phenyl)-2-oxoethyl]sulfanyl}-3-(4-MeO-phenyl) 3-(4-MeO-phenyl), 2-sulfanyl-(4-Cl-phenyl) 436.91 Antimicrobial (MIC: 12.5–50 μg/mL)
4-[(E)-2-{3-(4-MeO-phenyl)-4-oxo-QZ-2-yl}ethenyl]benzene-1-sulfonamide 3-(4-MeO-phenyl), 2-ethenyl-sulfonamide 449.48 COX-2 inhibition (47.1% at 20 μM)
2-Benzylmercapto-4(3H)-quinazolinone 2-benzylmercapto 284.34 Antitumor (MGI%: 19%)

Key Findings:

Antitumor Activity: The target compound exhibits broad-spectrum antitumor activity against melanoma (SK-MEL-2), ovarian (IGROV1), and renal (TK-10) cancer cell lines (IC₅₀: 1.2–5.8 μM), outperforming 5-fluorouracil in some assays . Replacement of the 4-methoxyphenyl group with a 4-fluorophenyl (as in ) reduces antitumor potency, highlighting the importance of electron-donating groups for activity .

COX-2 Inhibition :

  • The 4-methoxyphenyl group at position 3 enhances COX-2 inhibitory activity compared to nitro or unsubstituted phenyl derivatives (e.g., 27.72% inhibition for 4-nitrophenyl vs. 47.1% for 4-MeO-phenyl) .

Antimicrobial Activity :

  • Sulfanyl-substituted derivatives (e.g., ) show moderate antimicrobial activity, but the target compound’s 2-oxoethyl group reduces this effect, suggesting substituent-dependent selectivity .

Synthetic Efficiency :

  • The use of recyclable catalysts (e.g., Cu@Py-Oxa@SPION) in synthesizing triazole-containing analogues contrasts with microwave-assisted phase-transfer catalysis for the target compound, which achieves higher yields (83–89%) .

Biological Activity

3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential applications.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study by Cao et al. reported that derivatives with similar structures showed IC50 values as low as 0.5 μM against K562 human myelogenous leukemia cells .

Antibacterial Activity

Quinazolinones have shown promising antibacterial effects against several strains of bacteria. A study highlighted that certain derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections . The mechanism often involves disruption of bacterial protein synthesis or interference with cell wall synthesis.

Antioxidant Activity

Recent studies have also explored the antioxidant potential of quinazolinone derivatives. Compounds incorporating isoxazole structures alongside quinazolinones displayed moderate radical scavenging activity in DPPH assays, indicating their ability to neutralize free radicals . Although not as potent as established antioxidants, these findings suggest a potential for developing new antioxidant agents.

Research Findings and Case Studies

Study Activity Findings
Cao et al. (2015)AnticancerIC50 = 0.5 μM against K562 cells
Omics Online (2024)AntioxidantModerate DPPH radical scavenging activity
Journal of Medicinal Chemistry (2021)AntibacterialEffective against S. aureus and E. coli

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • DNA Intercalation : Some quinazolinones can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Radical Scavenging : The presence of certain functional groups allows these compounds to donate electrons and neutralize free radicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone, and what are their limitations?

  • Methodology : The compound is synthesized via alkylation of 4(3H)-quinazolinone with 3-halo-1-(4-methoxyphenyl)propan-1-one or through copper-catalyzed reactions using DMPA as a one-carbon source . Drawbacks include reliance on metal catalysts (e.g., copper), long reaction times, and the need for intermediate purification. Alternative methods involve microwave-assisted synthesis with phase-transfer catalysts (e.g., tetrabutylammonium benzoate) to reduce reaction time and improve yield .

Q. How is the molecular structure of this quinazolinone derivative characterized?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for determining molecular conformation and crystallographic parameters. For example, related quinazolinone derivatives (e.g., 2-(4-chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one) have been structurally resolved using this technique, revealing bond lengths and angles critical for activity . Spectroscopic methods (NMR, IR) and elemental analysis are used for preliminary structural validation .

Q. What biological activities have been reported for this compound?

  • Methodology : In vitro assays against cancer cell lines (e.g., SK-MEL-2, PC-3) and microbial strains are standard. Derivatives of this scaffold show antitumor activity superior to 5-fluorouracil in some cases, with EC50 values ranging from 20.09–93.31 μg/mL against bacterial pathogens . Antiviral and anti-inflammatory activities are inferred from structural analogs (e.g., PARP-1 inhibitors like FR247304) .

Advanced Research Questions

Q. How can regioselective modifications at the 2- and 3-positions of the quinazolinone core be achieved?

  • Methodology : Lithiation using LDA (lithium diisopropylamide) enables regioselective functionalization. For example, 3-(acylamino)-2-propyl-4(3H)-quinazolinones undergo lithiation at the benzylic position, allowing electrophilic substitution with halides, aldehydes, or ketones . This approach avoids competitive side reactions observed in traditional alkylation.

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology : Discrepancies (e.g., potent antitumor vs. modest antimicrobial activity) may arise from assay conditions or substituent effects. Systematic SAR studies are critical. For instance:

  • Table 1 : Biological Activity vs. Substituents
Substituent PositionModificationActivity (EC50, μg/mL)Reference
3-(Arylimine)Electron-withdrawing20.09 (X. oryzae)
2-Propyl + 3-acylHydrophobic groups45.96 (Tomato wilt)
3-(Thiadiazolyl)Heterocyclic additionAnticancer potential
  • Comparative in vivo studies (e.g., neuroprotection assays for PARP-1 inhibitors) further validate target specificity .

Q. How can microwave irradiation and phase-transfer catalysis improve synthesis efficiency?

  • Methodology : Microwave activation reduces reaction time from hours to minutes (e.g., 30 minutes for N-alkylation vs. 3–6 hours conventionally) . Phase-transfer catalysts like TBAB enhance solubility of reactants in solvent-free conditions, minimizing byproducts. This method achieved 85–92% yields for derivatives like ethyl 4-[(4-oxo-2-propylquinazolin-3-yl)methyl]benzoate .

Q. What computational or experimental approaches elucidate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Docking studies : FR247304, a PARP-1 inhibitor, was designed via structure-based modeling to fit the NAD+ binding site (Ki = 35 nM) .
  • Pharmacophore modeling : Key features include the 4-methoxyphenyl group (enhancing lipophilicity) and the propyl chain (optimizing steric fit) .
  • In vitro mutagenesis : Testing analogs with substituted phenyl or heteroaryl groups identifies critical interactions (e.g., hydrogen bonding with PARP-1) .

Methodological Considerations

  • Synthetic Optimization : Prioritize microwave-assisted methods over conventional routes to reduce metal catalyst use and improve scalability .
  • Biological Screening : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to ensure reproducibility .
  • Data Interpretation : Cross-reference crystallographic data with computational models to resolve activity-structure ambiguities .

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